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molecular formula C12H17NO B8342311 2-(4-Methoxyphenyl)-4-pentenylamine

2-(4-Methoxyphenyl)-4-pentenylamine

Cat. No. B8342311
M. Wt: 191.27 g/mol
InChI Key: MVCJZJFLSOVGOM-UHFFFAOYSA-N
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Patent
US04127720

Procedure details

A solution of (±)-2-allyl-2-(4-methoxyphenyl)acetonitrile (159.7 g., 0.852 mole) in diethyl ether (200 ml.) was added dropwise during 20 minutes to a stirred, slowly refluxing mixture of lithium aluminum hydride (LiAlH4, 42.2 g., 1.11 moles) in diethyl ether (800 ml.). The mixture was refluxed for an additional 1.25 hours and then cooled in an ice-H2O bath. The excess LiAlH4 was decomposed by the slow dropwise addition of H2O until gaseous evolution ceased, and a granular precipitate formed. The mixture was filtered and the filter cake thoroughly washed with diethyl ether. Concentration of the filtrate gave the title product (146 g., 90%) as a cloudy oil.
Quantity
159.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
42.2 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:4]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)[C:5]#[N:6])[CH:2]=[CH2:3].[H-].[Al+3].[Li+].[H-].[H-].[H-].O>C(OCC)C>[CH2:1]([CH:4]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)[CH2:5][NH2:6])[CH:2]=[CH2:3] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
159.7 g
Type
reactant
Smiles
C(C=C)C(C#N)C1=CC=C(C=C1)OC
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
42.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
slowly refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for an additional 1.25 hours
Duration
1.25 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-H2O bath
CUSTOM
Type
CUSTOM
Details
a granular precipitate formed
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake thoroughly washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C(CN)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 146 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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